![molecular formula C16H12N2O4S B2864987 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide CAS No. 1808422-84-5](/img/structure/B2864987.png)
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide
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Overview
Description
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide is a chemical compound with potential biological applications. It is a member of the benzoxazole family and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes, including proteases and phosphatases. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial and antifungal agent. It has also shown promising results in inhibiting the growth of cancer cells in vitro. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of microbial infections and cancer. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its effectiveness and safety. Finally, research could also focus on developing new derivatives of the compound with improved activity and selectivity.
Synthesis Methods
The synthesis of 2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide involves the reaction of 2-hydroxybenzaldehyde with 2-mercaptobenzoxazole in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to give the final compound.
Scientific Research Applications
2-(2-Formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide has been found to exhibit potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has shown promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(2-formylphenoxy)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-8-10-3-1-2-4-13(10)21-9-15(20)17-11-5-6-12-14(7-11)22-16(23)18-12/h1-8H,9H2,(H,17,20)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSZJAJAPBRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC3=C(C=C2)NC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formylphenoxy)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)acetamide |
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